molecular formula C19H28ClNO5 B4044330 1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4044330
M. Wt: 385.9 g/mol
InChI Key: LBNGQXYRWIIGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring, with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine stands out due to its unique combination of a piperidine ring and a chlorinated phenoxypropyl group. Similar compounds include:

    1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-methylpiperidine: Differing by the substitution pattern on the phenoxy ring.

    1-[3-(4-Bromo-3-ethylphenoxy)propyl]-3-methylpiperidine: Featuring a bromine atom instead of chlorine.

    1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-ethylpiperidine: With an ethyl group on the piperidine ring instead of a methyl group.

These variations highlight the importance of specific structural features in determining the compound’s chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-3-15-12-16(7-8-17(15)18)20-11-5-10-19-9-4-6-14(2)13-19;3-1(4)2(5)6/h7-8,12,14H,3-6,9-11,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNGQXYRWIIGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCN2CCCC(C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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